

Preparing AZD8421 for In Vivo Administration: Application Notes and Protocols

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Compound of Interest

Compound Name: AZD8421

Cat. No.: B15623944

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **AZD8421**, a potent and highly selective CDK2 inhibitor, for in vivo administration in preclinical research.^{[1][2]} The information is intended to guide researchers in formulating this hydrophobic compound for oral delivery in animal models.

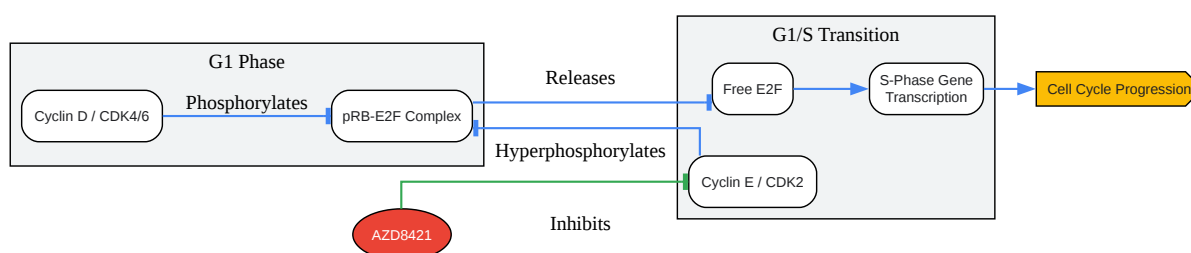
Physicochemical Properties of AZD8421

A summary of the key physicochemical properties of **AZD8421** is presented in Table 1. Understanding these properties is crucial for selecting an appropriate vehicle for in vivo studies. **AZD8421** is a hydrophobic molecule, insoluble in water, which necessitates the use of solubilizing agents for oral administration.^[1]

Property	Value	Reference
Molecular Weight	440.57 g/mol	^[1]
Solubility in DMSO	44 mg/mL (99.87 mM)	^[1]
Solubility in Water	Insoluble	^[1]
Physical State	Powder	^[1]

Mechanism of Action: Selective CDK2 Inhibition

AZD8421 is a highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, particularly the G1/S phase transition.[3][4] By inhibiting CDK2, **AZD8421** blocks the phosphorylation of the retinoblastoma protein (pRB), leading to cell cycle arrest and a reduction in cancer cell proliferation.[5] Its high selectivity for CDK2 over other CDKs, such as CDK1, CDK4, and CDK6, is a key feature.[1][4] This selectivity is attributed to a specific hydrogen bonding interaction with Lys89, a residue unique to the CDK2 ATP-binding pocket.[4]



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Caption: Simplified signaling pathway of **AZD8421** action.

Recommended Formulations for Oral Administration

Given **AZD8421**'s low aqueous solubility, two primary formulation strategies are recommended for oral gavage in animal models. The choice of formulation may depend on the specific experimental requirements and the desired pharmacokinetic profile.

Formulation 1: Aqueous-Based Suspension

This formulation utilizes a combination of a solubilizing agent (PEG300) and a surfactant (Tween 80) to create a homogenous suspension of **AZD8421** in an aqueous vehicle.

Component	Role
DMSO	Initial solvent to dissolve AZD8421
PEG300	Co-solvent to improve drug solubility
Tween 80	Surfactant to enhance stability and prevent precipitation
ddH ₂ O	Aqueous vehicle

Formulation 2: Oil-Based Suspension

This formulation uses corn oil as the vehicle, which can be suitable for highly lipophilic compounds.

Component	Role
DMSO	Initial solvent to dissolve AZD8421
Corn Oil	Lipid-based vehicle for suspension

Experimental Protocols

The following protocols provide step-by-step instructions for preparing **AZD8421** formulations for oral administration. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.

Protocol 1: Preparation of Aqueous-Based AZD8421 Suspension

This protocol is based on a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

Materials:

- **AZD8421** powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous

- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile double-distilled water (ddH₂O)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare a stock solution of **AZD8421** in DMSO. In a sterile tube, dissolve the required amount of **AZD8421** powder in DMSO to create a concentrated stock solution (e.g., 44 mg/mL).[1] Vortex thoroughly to ensure complete dissolution.
- Add PEG300. To the **AZD8421**/DMSO solution, add PEG300. For a 1 mL final volume, this would be 400 µL. Vortex until the solution is clear.
- Add Tween 80. Add Tween 80 to the mixture. For a 1 mL final volume, this would be 50 µL. Vortex again until the solution is clear and homogenous.
- Add ddH₂O. Slowly add the ddH₂O to the mixture while vortexing to reach the final desired volume. For a 1 mL final volume, this would be 500 µL.
- Final Mixing. Vortex the final suspension thoroughly. If any precipitation is observed, gentle warming or sonication may be used to aid dissolution. The final solution should be a clear and homogenous suspension.
- Administration. Use the freshly prepared suspension for oral gavage immediately.

Protocol 2: Preparation of Oil-Based AZD8421 Suspension

This protocol is based on a formulation of 5% DMSO in corn oil.

Materials:

- **AZD8421** powder
- Dimethyl sulfoxide (DMSO), fresh and anhydrous
- Corn oil
- Sterile microcentrifuge tubes or vials
- Vortex mixer

Procedure:

- Prepare a stock solution of **AZD8421** in DMSO. In a sterile tube, dissolve the required amount of **AZD8421** powder in DMSO to create a clear stock solution (e.g., 7 mg/mL).^[1] Vortex thoroughly.
- Add Corn Oil. Add the appropriate volume of corn oil to the **AZD8421**/DMSO solution. For a 1 mL final volume, add 950 µL of corn oil to 50 µL of the 7 mg/mL **AZD8421** stock solution.
- Final Mixing. Vortex the mixture vigorously to ensure a uniform suspension.
- Administration. Use the freshly prepared suspension for oral gavage immediately.

Dosing Calculation Example

The following is a sample calculation for preparing a dose of 100 mg/kg for a 25g mouse using Formulation 1.

1. Calculate the total dose for the mouse:

- Dose (mg) = 100 mg/kg * 0.025 kg = 2.5 mg

2. Determine the volume to be administered:

- A typical oral gavage volume for a mouse is 10 mL/kg.
- Volume (mL) = 10 mL/kg * 0.025 kg = 0.25 mL (250 µL)

3. Calculate the required concentration of the dosing solution:

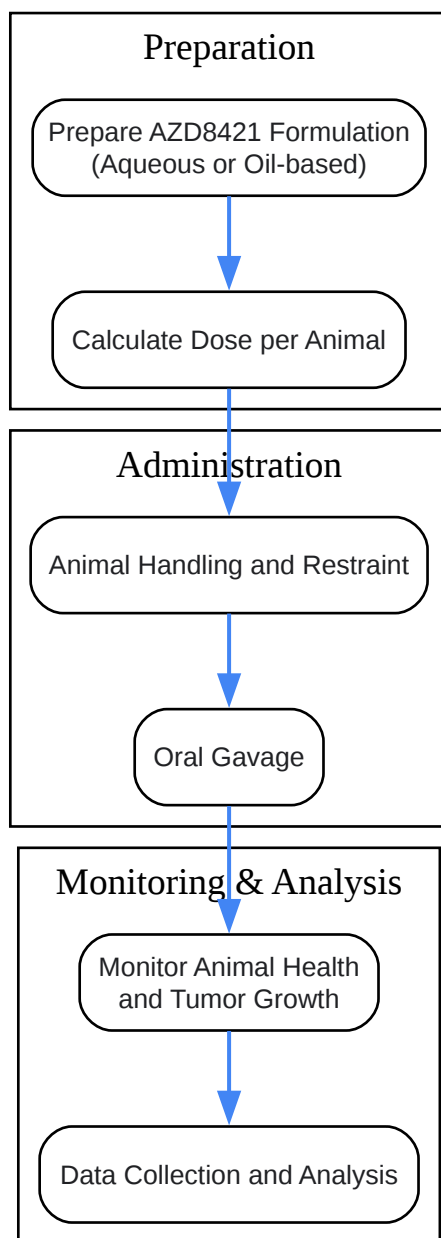
- $\text{Concentration (mg/mL)} = 2.5 \text{ mg} / 0.25 \text{ mL} = 10 \text{ mg/mL}$

4. Prepare the dosing solution using Protocol 1:

- To prepare 1 mL of a 10 mg/mL solution, you will need 10 mg of **AZD8421**.
- Follow the steps in Protocol 1, starting with dissolving 10 mg of **AZD8421** in 50 μL of DMSO, followed by the addition of 400 μL of PEG300, 50 μL of Tween 80, and 500 μL of ddH₂O.

Experimental Workflow for In Vivo Administration

The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of **AZD8421**.



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Caption: General workflow for in vivo **AZD8421** administration.

Disclaimer: These protocols and application notes are intended for research purposes only. Researchers should adhere to all institutional and national guidelines for animal welfare and handling. The specific formulation and dosing regimen may need to be optimized for different animal models and experimental objectives.

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